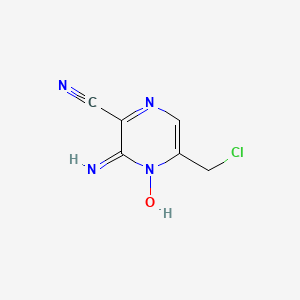
Agn-PC-0nib1V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nib1V is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability under high-pressure conditions and its ability to form complex structures with nitrogen, making it a subject of study in materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nib1V involves a multi-step process that typically includes the use of silver nitrate and nitrogen-rich compounds. One common method involves the reaction of silver nitrate with a nitrogen donor under controlled conditions to form the desired compound. The reaction is usually carried out in a solvent-free environment to prevent contamination and ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The use of advanced purification techniques ensures that the final product meets the required standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0nib1V undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and nitrogen oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas, resulting in the formation of elemental silver and nitrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are usually carried out at elevated temperatures to ensure complete oxidation.
Reduction: Hydrogen gas or sodium borohydride are commonly used as reducing agents. These reactions are typically conducted under atmospheric pressure and moderate temperatures.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen oxides.
Reduction: Elemental silver and nitrogen gas.
Substitution: Halogenated silver compounds and nitrogen gas.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nib1V has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver-nitrogen compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound’s stability and reactivity make it suitable for use in high-energy materials and as a component in advanced manufacturing processes
Wirkmechanismus
The mechanism of action of Agn-PC-0nib1V involves its interaction with molecular targets through the formation of strong covalent and ionic bonds. The compound’s high nitrogen content allows it to participate in various chemical reactions, leading to the release of energy and the formation of stable products. The molecular pathways involved include the activation of nitrogen atoms and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound used in various chemical reactions.
Silver Oxide (Ag2O): Known for its use in oxidation reactions.
Silver Azide (AgN3): A nitrogen-rich compound with explosive properties.
Uniqueness of Agn-PC-0nib1V
This compound stands out due to its ability to form complex nitrogen structures and its stability under high-pressure conditions. Unlike other silver compounds, it can participate in a wider range of chemical reactions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
58091-59-1 |
|---|---|
Molekularformel |
C6H5ClN4O |
Molekulargewicht |
184.58 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN4O/c7-1-4-3-10-5(2-8)6(9)11(4)12/h3,9,12H,1H2 |
InChI-Schlüssel |
RSUUDJZWJCZOCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=N)C(=N1)C#N)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















